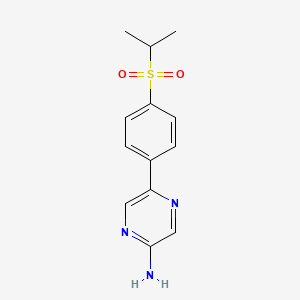
5-(4-(Isopropylsulfonyl)phenyl)pyrazin-2-amine
Cat. No. B8581379
M. Wt: 277.34 g/mol
InChI Key: RNUISLDYSLQKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08623869B2
Procedure details


5-(4-(Isopropylsulfonyl)phenyl)pyrazin-2-amine (10 g, 36.06 mmol) was dissolved in dry DMF (70 mL) and N-bromosuccinimide (6.418 g, 36.06 mmol) was added portionwise. The mixture was stirred at ambient temperature for 2 hours. The reaction mixture was poured into water (200 mL) and stirred for 5 minutes. The solid was isolated by filtration and washed with water. The wet solid was dissolved in ethyl acetate and any insoluble material removed by filtration. The aqueous layer was separated and the organic phase washed with saturated aqueous Na2S2O3 (×1) and dried (MgSO4). The organic extracts were filtered through a plug of Florisil (200 mesh), eluting with ethyl acetate. The filtrate was concentrated to ca. 50 mL and resultant precipitate isolated by filtration and washed with Petroleum Ether. The solid was further dried under high vacuum to give the sub-title compound as a pale orange solid (8.0 g, 62% Yield).). 1H NMR (400.0 MHz, DMSO) δ 1.17 (d, 6H), 3.41-3.49 (m, 1H), 7.16 (br s, 2H), 7.89 (d, 2H), 8.17 (d, 2H) and 8.76 (s, 1H) ppm; MS (ES+) 356.1.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([S:4]([C:7]1[CH:12]=[CH:11][C:10]([C:13]2[N:14]=[CH:15][C:16]([NH2:19])=[N:17][CH:18]=2)=[CH:9][CH:8]=1)(=[O:6])=[O:5])([CH3:3])[CH3:2].[Br:20]N1C(=O)CCC1=O.O>CN(C=O)C>[Br:20][C:15]1[C:16]([NH2:19])=[N:17][CH:18]=[C:13]([C:10]2[CH:11]=[CH:12][C:7]([S:4]([CH:1]([CH3:3])[CH3:2])(=[O:5])=[O:6])=[CH:8][CH:9]=2)[N:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)S(=O)(=O)C1=CC=C(C=C1)C=1N=CC(=NC1)N
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
6.418 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at ambient temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 5 minutes
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The wet solid was dissolved in ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
any insoluble material removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase washed with saturated aqueous Na2S2O3 (×1)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The organic extracts were filtered through a plug of Florisil (200 mesh)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to ca. 50 mL and resultant
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with Petroleum Ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was further dried under high vacuum
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC=C(N1)C1=CC=C(C=C1)S(=O)(=O)C(C)C)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

